1-(4-Isobutylphenyl)ethanamine
Overview
Description
1-(4-Isobutylphenyl)ethanamine is an organic compound with the molecular formula C12H19N. It is a derivative of phenethylamine and is structurally related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isobutylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-isobutylphenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method involves the reductive amination of 4-isobutylbenzaldehyde with ammonia or an amine in the presence of a reducing agent .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-isobutylacetophenone using a nickel catalyst. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isobutylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
1-(4-Isobutylphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Isobutylphenyl)ethanamine involves its interaction with specific molecular targets. It can act as a precursor to bioactive compounds that interact with enzymes and receptors in the body. For example, derivatives of this compound may inhibit enzymes such as cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes .
Comparison with Similar Compounds
1-(4-Isobutylphenyl)ethanamine can be compared with other similar compounds, such as:
Phenethylamine: A simple amine with a similar structure but lacking the isobutyl group.
Ibuprofen: A widely used NSAID that shares the isobutylphenyl moiety but has a carboxylic acid group instead of an amine.
4-Isobutylbenzaldehyde: A precursor in the synthesis of this compound
Uniqueness: this compound is unique due to its combination of the isobutyl group and the phenethylamine backbone, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOEFIPECGPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995826 | |
Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74305-52-5 | |
Record name | Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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